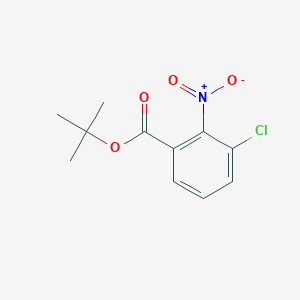
tert-butyl 3-chloro-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-chloro-2-nitrobenzoate (TBCNB) is an organic compound with a wide range of applications in the field of chemistry. This compound is a versatile intermediate used in the synthesis of various compounds, including pharmaceuticals and other organic molecules. Its structure consists of a tert-butyl group attached to a nitrobenzoate group. The nitrobenzoate group is further attached to a 3-chloro-2-nitrobenzoate group. It is a colorless solid at room temperature, with a melting point of 66-68 °C. The compound is soluble in polar solvents such as methanol, ethanol, and dimethyl sulfoxide.
Mécanisme D'action
The mechanism of action of tert-butyl 3-chloro-2-nitrobenzoate is not well understood. However, it is believed that the compound acts as a proton donor and electron acceptor, which can lead to the formation of reactive intermediates that can react with other molecules. This can lead to the formation of new compounds, such as pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been shown to have antifungal and antiviral activity, as well as anti-inflammatory and anti-cancer activity. It has also been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-chloro-2-nitrobenzoate has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and a wide range of solubility in polar solvents. It can also be synthesized through several methods, which makes it a versatile intermediate for the synthesis of various compounds. However, the compound is also toxic and must be handled with care. It should also be noted that the mechanism of action of this compound is not well understood and further research is needed to understand its effects.
Orientations Futures
There are several future directions for research on tert-butyl 3-chloro-2-nitrobenzoate. These include further research on the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of the compound in pharmaceutical synthesis, as well as its potential use in other fields such as agriculture and biotechnology. Finally, further research is needed to explore the potential toxicity of the compound and to develop methods to reduce its toxicity.
Méthodes De Synthèse
Tert-butyl 3-chloro-2-nitrobenzoate can be synthesized through several methods, including the Williamson ether synthesis and the Curtius rearrangement. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide ion to form an ether. In the Curtius rearrangement, an acyl chloride is reacted with an amine to form an isocyanate. Both methods are commonly used to synthesize this compound.
Applications De Recherche Scientifique
Tert-butyl 3-chloro-2-nitrobenzoate is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of other organic compounds, and the study of the mechanism of action of drugs. The compound has been used in the synthesis of a variety of drugs, including antifungal agents, antiviral agents, anti-inflammatory agents, and anti-cancer agents. It has also been used in the study of the mechanism of action of drugs, such as the mechanism of action of the anti-cancer drug paclitaxel.
Propriétés
IUPAC Name |
tert-butyl 3-chloro-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)7-5-4-6-8(12)9(7)13(15)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBOVTCEZQREJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol](/img/structure/B6599631.png)

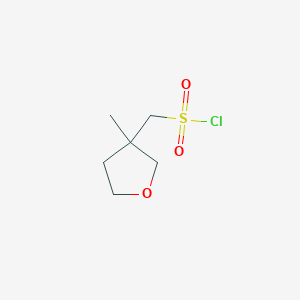
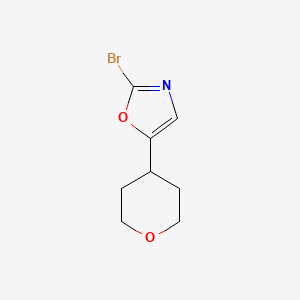
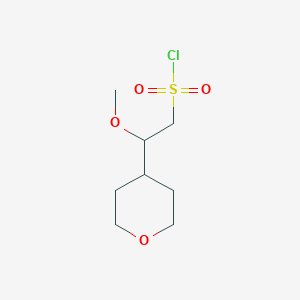
![2-[4-(dimethylcarbamoyl)phenyl]acetic acid](/img/structure/B6599677.png)
![6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6599680.png)


![tert-butyl N-{3-[(5-bromopyridin-2-yl)amino]propyl}carbamate](/img/structure/B6599714.png)
![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)
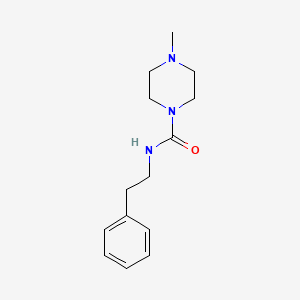

![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis](/img/structure/B6599738.png)